Ethyl 3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring
Vorbereitungsmethoden
The synthesis of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 3-amino-2-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired pyrazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-oxides, amines, and substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-2-carboxylate: Lacks the oxime group, making it less versatile in certain reactions.
3-Amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.
6-((Hydroxyimino)methyl)pyrazine-2-carboxylate: Lacks the amino group, reducing its potential for nucleophilic substitution reactions. The uniqueness of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and biological activities.
Eigenschaften
Molekularformel |
C8H10N4O3 |
---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
ethyl 3-amino-6-[(E)-hydroxyiminomethyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N4O3/c1-2-15-8(13)6-7(9)10-3-5(12-6)4-11-14/h3-4,14H,2H2,1H3,(H2,9,10)/b11-4+ |
InChI-Schlüssel |
NOMYATKRYCZYLD-NYYWCZLTSA-N |
Isomerische SMILES |
CCOC(=O)C1=NC(=CN=C1N)/C=N/O |
Kanonische SMILES |
CCOC(=O)C1=NC(=CN=C1N)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.